molecular formula C11H24NNa3O6P2 B12690364 Einecs 303-690-4 CAS No. 94201-99-7

Einecs 303-690-4

Cat. No.: B12690364
CAS No.: 94201-99-7
M. Wt: 397.23 g/mol
InChI Key: NTDFHCTXJNJLIR-UHFFFAOYSA-K
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Description

Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:

    Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.

    Step 2: The intermediate imine is then reacted with phosphorous acid to form the final product, trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate.

Industrial Production Methods

In industrial settings, the production of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.

    Substitution: The compound can undergo substitution reactions where the imino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment and corrosion inhibition .

Scientific Research Applications

Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other phosphonate compounds.

    Biology: Investigated for its potential use in biological systems as a chelating agent.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Widely used in water treatment processes to prevent scale formation and corrosion.

Mechanism of Action

The mechanism of action of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
  • Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
  • Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate

Uniqueness

Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides it with high solubility in water and effective chelating properties. This makes it particularly suitable for applications in water treatment and corrosion inhibition compared to other similar compounds.

Properties

CAS No.

94201-99-7

Molecular Formula

C11H24NNa3O6P2

Molecular Weight

397.23 g/mol

IUPAC Name

trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

NTDFHCTXJNJLIR-UHFFFAOYSA-K

Canonical SMILES

[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+]

Origin of Product

United States

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